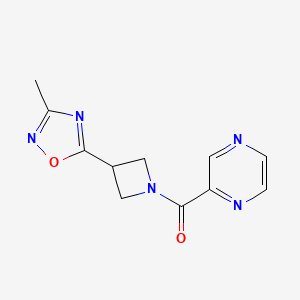
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the indolizine class of compounds. The compound has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
Synthesis and Transformations in Chemical Research Research into compounds structurally related to 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide often focuses on their synthesis and chemical transformations. For example, the study of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrates the versatility of these compounds in chemical synthesis, providing insights into potential synthetic pathways that could apply to the mentioned compound (Cucek & Verček, 2008).
Biological Evaluation for Therapeutic Applications Compounds with a similar structure have been synthesized and evaluated for their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. The synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives and their evaluation in vitro highlight the significant therapeutic potential of these molecules (Mahanthesha, Suresh, & Naik, 2022).
Antibacterial and Antimycobacterial Activities Related research into 3-substituted N-benzylpyrazine-2-carboxamide derivatives has explored their synthesis, antimycobacterial, and antibacterial evaluation. This highlights a consistent interest in the development of new compounds with potential antimicrobial applications, suggesting areas where this compound could be applied (Semelková et al., 2017).
Innovative Synthetic Approaches for Compound Development Another study focuses on a novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing innovative approaches to synthesizing complex molecules. This research may provide insights into new synthetic methodologies that could be relevant for the synthesis of this compound (Ziyaadini et al., 2011).
Direcciones Futuras
The future directions in the study of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications. Indolizine derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity , and ongoing research is likely to continue uncovering new methods of synthesis and potential applications for these compounds.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects that contribute to their biological activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the results of this compound’s action could be diverse and depend on the specific targets and pathways it affects .
Propiedades
IUPAC Name |
2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-9-10-16(15(24)12-14)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNQXNDTLDCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![2-(furan-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486543.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)






